N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-aspartic acid
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-aspartic acid is a complex peptide compound It is characterized by the presence of multiple amino acids, including L-ornithine, L-histidine, L-alanine, and L-aspartic acid, linked together in a specific sequence
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-histidyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed, usually with trifluoroacetic acid (TFA).
Repetition: Steps 1 and 2 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residues, leading to the formation of oxo-histidine derivatives.
Reduction: The compound can be reduced at specific sites, such as the disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can yield oxo-histidine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-aspartic acid has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-histidyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-aspartic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
- L-Lysyl-N~5~-(diaminomethylene)-L-ornithyl-L-tryptophyl-L-histidyl-L-phenylalanyl-L-glutamic acid
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-histidyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties
Properties
CAS No. |
630403-24-6 |
---|---|
Molecular Formula |
C31H50N16O9 |
Molecular Weight |
790.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C31H50N16O9/c1-15(43-27(53)20(8-16-11-37-13-41-16)45-25(51)18(32)4-2-6-39-30(33)34)24(50)44-19(5-3-7-40-31(35)36)26(52)46-21(9-17-12-38-14-42-17)28(54)47-22(29(55)56)10-23(48)49/h11-15,18-22H,2-10,32H2,1H3,(H,37,41)(H,38,42)(H,43,53)(H,44,50)(H,45,51)(H,46,52)(H,47,54)(H,48,49)(H,55,56)(H4,33,34,39)(H4,35,36,40)/t15-,18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
WNMGUZCIBWUFGN-TVVJCWKZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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